molecular formula C18H16F3NO3 B2637362 2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 735307-63-8

2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2637362
CAS No.: 735307-63-8
M. Wt: 351.325
InChI Key: VSMOVJZLGHELIA-UHFFFAOYSA-N
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Description

2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound known for its unique chemical structure and properties. It features a formyl group, dimethylphenoxy moiety, and a trifluoromethylphenyl group, making it a compound of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-formyl-2,6-dimethylphenol with an appropriate acylating agent to form the phenoxyacetamide intermediate. This intermediate is then reacted with 4-(trifluoromethyl)aniline under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydride or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.

Major Products Formed

    Oxidation: 2-(4-carboxy-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide.

    Reduction: 2-(4-hydroxymethyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-formyl-2-methoxyphenoxy)-acetamide: Similar structure but with a methoxy group instead of dimethyl groups.

    2-(4-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide: Lacks the dimethyl groups on the phenoxy ring.

    2-(4-formyl-2,6-dimethylphenoxy)-acetamide: Lacks the trifluoromethylphenyl group.

Uniqueness

2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the formyl and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO3/c1-11-7-13(9-23)8-12(2)17(11)25-10-16(24)22-15-5-3-14(4-6-15)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMOVJZLGHELIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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